molecular formula C3H7NO3S B1403662 3-Methyloxathiazolidine 2,2-dioxide CAS No. 1201897-41-7

3-Methyloxathiazolidine 2,2-dioxide

Cat. No.: B1403662
CAS No.: 1201897-41-7
M. Wt: 137.16 g/mol
InChI Key: OCZXFIROFFBMQI-UHFFFAOYSA-N
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Description

3-Methyloxathiazolidine 2,2-dioxide is a heterocyclic compound with the molecular formula C3H7NO3S. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxathiazolidine 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium trichloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxathiazolidine 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions employed .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methyloxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloxathiazolidine 2,2-dioxide is unique due to its specific structural features, including the presence of a methyl group and the arrangement of sulfur, nitrogen, and oxygen atoms within the ring.

Properties

IUPAC Name

3-methyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXFIROFFBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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